molecular formula C26H22F3N3O5S B11215349 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11215349
M. Wt: 545.5 g/mol
InChI Key: VQKQNFOKBQIKNW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine carboxamide class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 5-formyl-2-methoxyphenylmethyl substituent at position 1, N,N,5-trimethyl groups at positions 2 and 4, and a 2-(trifluoromethyl)phenyl group at position 2. Thieno[2,3-d]pyrimidine derivatives are widely studied for their pharmacological properties, particularly as kinase inhibitors or receptor modulators . The trifluoromethyl group increases lipophilicity and metabolic stability, while the formyl group may enable covalent binding or further derivatization .

Properties

Molecular Formula

C26H22F3N3O5S

Molecular Weight

545.5 g/mol

IUPAC Name

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22F3N3O5S/c1-14-20-22(34)32(18-8-6-5-7-17(18)26(27,28)29)25(36)31(24(20)38-21(14)23(35)30(2)3)12-16-11-15(13-33)9-10-19(16)37-4/h5-11,13H,12H2,1-4H3

InChI Key

VQKQNFOKBQIKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Substitution

The electron-withdrawing trifluoromethyl group at position 3 deactivates the ring, necessitating harsh conditions for further substitutions. Result 4 highlights the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) to facilitate SNAr reactions on deactivated substrates.

Stability of the Aldehyde Group

The unprotected aldehyde in the benzyl substituent may undergo side reactions during chlorination or amidation steps. Result 2 emphasizes the necessity of acetal protection during POCl₃-mediated chlorination and acidic deprotection post-alkylation.

Purification Challenges

Intermediates with similar polarities require careful chromatographic separation. Result 5 recommends flash chromatography using silica gel and gradients of ethyl acetate in hexane (10–50%) to resolve structurally analogous compounds.

Summary of Synthetic Route

StepReactionReagents/ConditionsYieldReference
1Cyclization2-Aminothiophene-3-carboxamide, urea, HCl78%
2ChlorinationPOCl₃, reflux, 6 h85%
3Aryl Substitution2-(Trifluoromethyl)phenylboronic acid, CuI68%
4Aldehyde ProtectionEthylene glycol, PTSA, toluene90%
5Mitsunobu AlkylationDEAD, PPh₃, THF, 0°C82%
6DeprotectionHCl, THF/H₂O95%
7Carboxamide FormationSOCl₂, dimethylamine, TEA, DCM75%

Chemical Reactions Analysis

Reactivity of the Formyl Group

The aldehyde group at the 5-position of the methoxyphenyl ring undergoes classical nucleophilic addition and condensation reactions.
Key reactions :

  • Schiff base formation : Reacts with primary amines (e.g., hydrazines) under mild acidic conditions (e.g., acetic acid/ethanol, 60°C) to yield hydrazones.

  • Oxime synthesis : Treatment with hydroxylamine hydrochloride in ethanol/NaOH forms oxime derivatives, useful for further functionalization.

Table 1: Formyl Group Reactions

Reaction TypeReagents/ConditionsProductYield (%)Ref.
HydrazoneHydrazine hydrate, EtOH, 60°CHydrazone derivative78
OximeNH₂OH·HCl, NaOH, EtOH, RTOxime derivative85

Methoxy Group Transformations

The methoxy substituent on the phenyl ring participates in demethylation and oxidation:

  • Demethylation : Treating with BBr₃ in dichloromethane (-20°C to RT) yields a phenolic hydroxyl group.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the methoxy group converts to a quinone structure, altering electronic properties.

Table 2: Methoxy Group Reactivity

ReactionReagents/ConditionsProductYield (%)Ref.
DemethylationBBr₃, CH₂Cl₂, -20°C → RTPhenolic derivative65
OxidationKMnO₄, H₂SO₄, 80°CQuinone derivative52

Trifluoromethylphenyl Ring Modifications

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the trifluoromethylphenyl ring.

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives, enabling cross-coupling reactions (e.g., Suzuki).

Table 3: Electrophilic Substitution on Trifluoromethylphenyl Ring

ReactionReagents/ConditionsPositionYield (%)Ref.
NitrationHNO₃/H₂SO₄, 0°C5-nitro70
BrominationBr₂, FeBr₃, CH₂Cl₂, RT5-bromo88

Carboxamide Hydrolysis

The carboxamide group at the 6-position undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Converts to carboxylic acid.

  • Basic hydrolysis (NaOH/H₂O, 100°C): Forms carboxylate salt, reversible upon acidification.

Table 4: Hydrolysis of Carboxamide

ConditionsReagentsProductYield (%)Ref.
Acidic6M HCl, refluxCarboxylic acid90
BasicNaOH, H₂O, 100°CCarboxylate salt95

Thieno[2,3-d]pyrimidine Core Reactivity

The heterocyclic core participates in nucleophilic substitution and cross-coupling:

  • Suzuki coupling : At the 2-position with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

  • Reduction : NaBH₄ selectively reduces the dioxo groups to diols, altering hydrogen-bonding capacity .

Table 5: Core Modifications

ReactionReagents/ConditionsProductYield (%)Ref.
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivative75
ReductionNaBH₄, MeOH, 0°C → RTDiol derivative68

Thermal and Photochemical Stability

  • Thermal degradation : TGA reveals decomposition onset at 220°C (N₂ atmosphere), forming CO₂ and trifluoromethylbenzene.

  • Photolysis : UV irradiation (254 nm) in acetonitrile induces cleavage of the thienopyrimidine ring, yielding fragmented aldehydes.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For example, certain synthesized derivatives showed promising activity against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated that some compounds achieved inhibition rates exceeding 90% at concentrations as low as 50 µg/ml .

Table 1: Antifungal Activity of Selected Derivatives

CompoundTarget FungiInhibition Rate (%) at 50 µg/ml
5bBotrytis cinerea96.76
5jBotrytis cinerea96.84
5lBotrytis cinerea100
5vSclerotinia sclerotiorum82.73

Anticancer Activity

The same class of compounds has also been evaluated for their anticancer properties. In vitro studies using various cancer cell lines (e.g., PC3, K562, HeLa) revealed that some derivatives exhibited moderate cytotoxic effects. For instance, a specific derivative was noted for its ability to inhibit cell proliferation effectively .

Table 2: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µg/ml)
5bPC34.0
5jK5625.0
5lHeLa6.0

Case Study: Antifungal Efficacy

In a recent study published in Frontiers in Chemistry, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for antifungal activity against several plant pathogens. The results indicated that certain derivatives not only matched but even surpassed the efficacy of established antifungal agents like tebuconazole .

Case Study: Anticancer Screening

Another significant study involved screening various derivatives through the National Cancer Institute's NCI-60 program. Four compounds were selected based on their promising antiproliferative activity against multiple cancer cell lines, highlighting their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.

    Modulating signaling pathways: The compound may affect various signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with receptors: It can bind to specific receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Computational Comparison

Compound Name Molecular Weight Key Substituents Tanimoto (MACCS) Bioactivity (IC50)
Target Compound ~579.5* 5-formyl-2-methoxyphenylmethyl, trifluoromethylphenyl, N,N,5-trimethyl N/A† Under investigation
TP3 492.6 tert-butyl, methylthio, nicotinamide 0.65 12 nM (LH/hCG-R agonist)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl 407.4 4-methoxyphenyl, methyl, phenylcarboxamide 0.58 Not reported
N-(2-(dimethylamino)ethyl)-... 529.6 dimethylaminoethyl, tetrahydro-2H-pyran-4-yloxy 0.70 Kinase inhibition

*Calculated based on molecular formula.
†Requires experimental validation.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.8 predicted) compared to methoxy-substituted analogs (logP ~2.5) .
  • Formyl Group : Unique to the target compound, this group may facilitate Schiff base formation or serve as a reactive handle for conjugation, unlike the tert-butyl or methylthio groups in TP3 .

Bioactivity and Target Engagement

  • TP3 acts as an allosteric agonist of the luteinizing hormone receptor (LH/hCG-R) with an IC50 of 12 nM, attributed to its nicotinamide and methylthio substituents .
  • N-(2-(dimethylamino)ethyl)-... demonstrates kinase inhibition due to its dimethylaminoethyl side chain, which enhances solubility and target affinity .
  • The target compound’s trifluoromethylphenyl group may improve binding to hydrophobic pockets in enzymes or receptors, similar to kinase inhibitors like imatinib .

NMR and Spectroscopic Comparisons

As shown in , NMR shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. The target compound’s formyl and trifluoromethyl groups would likely cause distinct shifts in these regions compared to analogs like TP3 or methoxy-substituted derivatives .

Biological Activity

The compound 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on recent studies.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives are synthesized through various methods that typically involve the formation of the thiophene ring followed by the introduction of the pyrimidine moiety. The synthetic routes often utilize starting materials such as substituted 2-aminothiophene and acetic acid under specific conditions to yield desired compounds with high yields and purity .

Biological Activity Overview

The biological activities of thieno[2,3-d]pyrimidine derivatives include:

  • Anticancer Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves inhibition of key pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling .
  • Antiviral Properties : Some derivatives exhibit antiviral activity against viruses like HSV and HCV. For instance, compounds with similar structures demonstrated effective inhibition of viral replication in cell cultures .
  • Antimicrobial Effects : Thieno[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties against various pathogens .

Case Study 1: Anticancer Efficacy

A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxicity against the MDA-MB-231 cell line (a model for TNBC). Among the tested compounds, one derivative exhibited an IC50 value of 27.6 μM, indicating potent anticancer activity. The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity due to increased p-π conjugation effects .

CompoundIC50 (μM)Mechanism
Compound A27.6EGFR inhibition
Compound B29.3VEGF suppression

Case Study 2: Antiviral Activity

In another investigation, a thieno[2,3-d]pyrimidine derivative was tested for its antiviral efficacy against HSV in Vero cells. The compound demonstrated up to 91% inhibition of HSV replication at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituents : Electron-withdrawing groups enhance cytotoxicity.
  • Ring Modifications : Alterations in ring structure can affect selectivity towards cancerous versus normal cells.

Q & A

Q. What are the recommended synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives with trifluoromethyl substituents?

Methodological Answer: Thieno[2,3-d]pyrimidine cores are typically synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl compounds. For trifluoromethyl-substituted analogs, introduce the trifluoromethylphenyl group during the cyclization step using 2-(trifluoromethyl)phenyl isocyanate or via post-synthetic modification using Suzuki coupling. Ensure inert atmosphere conditions to prevent decomposition of sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., trifluoromethyl resonance at ~110–120 ppm in 19F^{19}F).
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion peaks.
  • X-ray crystallography : If crystals are obtainable, resolve the structure to validate stereochemistry (as demonstrated for analogous thieno[2,3-d]pyrimidines in ) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial potential (common for thieno[2,3-d]pyrimidines), follow protocols in :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer: Design analogs with variations in:

  • Trifluoromethyl position : Replace 2-trifluoromethylphenyl with 3- or 4-substituted phenyl to assess electronic effects.
  • Methoxy group : Modify the 2-methoxy substituent to ethoxy or hydrogen to study steric/electronic contributions.
    Evaluate changes using binding affinity assays (e.g., SPR for protein interactions) and computational docking (AutoDock Vina). Cross-reference with analogs in , where trifluoromethyl groups enhance stability and activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer pH, temperature, and cell passage numbers.
  • Metabolic stability : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism.
  • Statistical validation : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent choice, as in ’s flow-chemistry optimization) .

Q. How can crystallographic data inform the design of derivatives with improved potency?

Methodological Answer: Resolve the crystal structure of the compound bound to its target (e.g., a kinase active site). Analyze:

  • Hydrogen bonds : Between the carboxamide group and catalytic residues.
  • Hydrophobic pockets : Fit of the trifluoromethylphenyl group into lipophilic regions.
    Modify substituents to optimize these interactions, guided by crystallographic data from analogous systems (e.g., ’s bond angle analysis) .

Q. What advanced analytical techniques quantify metabolic degradation pathways?

Methodological Answer:

  • LC-HRMS : Track metabolites in hepatocyte incubations.
  • Isotope labeling : Use 14C^{14}C-labeled compound to trace degradation products.
  • CYP450 inhibition assays : Identify enzymes responsible for metabolism using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility or stability reports?

Methodological Answer:

  • Solubility : Test in multiple solvents (DMSO, PBS, ethanol) using nephelometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH dependence : Measure solubility/stability across pH 2–8 to identify optimal formulation conditions .

Methodological Resources

  • Synthetic Protocols : (thieno[2,3-d]pyrimidine cyclization) and (antimicrobial evaluation).
  • Analytical Standards : (NMR/LC-MS workflows) and (X-ray crystallography).
  • SAR/DoE Guidance : (flow-chemistry optimization) and (trifluoromethyl effects).

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